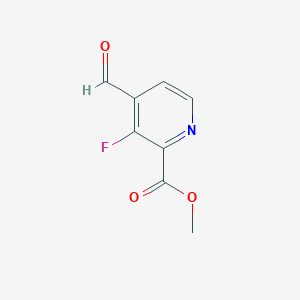

methyl3-fluoro-4-formylpyridine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-fluoro-4-formylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO3/c1-13-8(12)7-6(9)5(4-11)2-3-10-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSHRLIJMMVLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of methyl 3-fluoro-4-formylpyridine-2-carboxylate

Technical Monograph: Methyl 3-Fluoro-4-Formylpyridine-2-Carboxylate

Executive Summary

Methyl 3-fluoro-4-formylpyridine-2-carboxylate (CAS 2248374-85-6) represents a critical heteroaromatic scaffold in modern medicinal chemistry, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators. Its unique substitution pattern—combining a 3-fluoro group for metabolic stability and pKa modulation with a reactive 4-formyl handle—makes it an ideal intermediate for constructing complex fused heterocycles. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers requiring high-fidelity data for drug discovery applications.

Part 1: Physicochemical Characterization

The precise molecular identity of methyl 3-fluoro-4-formylpyridine-2-carboxylate is defined by its specific substitution on the pyridine ring. The 3-fluoro substituent is electronically significant, lowering the pKa of the pyridine nitrogen and influencing the reactivity of the adjacent 4-formyl group.

Identity & Constants

| Parameter | Value | Technical Note |

| IUPAC Name | Methyl 3-fluoro-4-formylpyridine-2-carboxylate | Also known as Methyl 3-fluoro-4-formylpicolinate |

| CAS Registry Number | 2248374-85-6 | Verified identifier for the specific aldehyde |

| Molecular Formula | C₈H₆FNO₃ | Confirmed by elemental composition analysis |

| Molecular Weight | 183.14 g/mol | Based on standard atomic weights (C: 12.011, H: 1.008, F: 18.998, N: 14.007, O: 15.999) |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow; sensitive to moisture |

| Predicted Density | 1.35 ± 0.1 g/cm³ | Estimated based on structural analogs |

| Predicted LogP | ~0.8 - 1.2 | Moderate lipophilicity suitable for CNS penetration models |

Structural Analysis (DOT Visualization)

The following diagram illustrates the core connectivity and the electronic influence of the substituents.

Part 2: Synthetic Methodology

The synthesis of methyl 3-fluoro-4-formylpyridine-2-carboxylate is non-trivial due to the need for regioselective functionalization. The most robust "self-validating" protocol involves the controlled oxidation of the corresponding hydroxymethyl precursor. This method avoids the over-oxidation risks associated with methyl group oxidation and provides a cleaner impurity profile.

Retrosynthetic Analysis

The target molecule is best accessed via the oxidation of Methyl 3-fluoro-4-(hydroxymethyl)picolinate (CAS 1427382-27-1) . This alcohol intermediate is stable and can be purified prior to the sensitive oxidation step.

Validated Protocol: Selective Oxidation

Objective: Convert methyl 3-fluoro-4-(hydroxymethyl)picolinate to the target aldehyde without over-oxidation to the carboxylic acid.

Reagents:

-

Substrate: Methyl 3-fluoro-4-(hydroxymethyl)picolinate (1.0 eq)

-

Oxidant: Manganese(IV) Oxide (MnO₂), activated (10.0 eq) OR Dess-Martin Periodinane (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the hydroxymethyl substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Addition (MnO₂ Method - Preferred for Scale): Add activated MnO₂ (10.0 eq) in a single portion. Note: The large excess is standard for heterogeneous benzylic/pyridylic alcohol oxidations to ensure rapid conversion.

-

Reaction: Stir the suspension vigorously at room temperature (20-25°C). Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Conversion is typically complete within 4-12 hours. The aldehyde spot will be less polar than the alcohol.

-

Workup: Filter the reaction mixture through a pad of Celite® to remove the manganese solids. Rinse the pad thoroughly with DCM.

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at <40°C.

-

Purification: The crude residue is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).

Critical Control Point: Avoid using aqueous oxidants (like Jones reagent) or unbuffered KMnO₄, as these will rapidly oxidize the aldehyde to the carboxylic acid (Methyl 3-fluoro-4-carboxypyridine-2-carboxylate) and may hydrolyze the ester.

Part 3: Analytical Profiling (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed. These data points act as a "checksum" for the chemical structure.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

-

Aldehyde Proton (-CHO): A distinct singlet or doublet (due to F-coupling) appearing downfield at δ 10.0 - 10.4 ppm . This is the diagnostic signal for successful oxidation.

-

Pyridine Ring Protons: Two aromatic signals.

-

H-5: Doublet of doublets (dd) around δ 7.5 - 7.8 ppm .

-

H-6: Doublet (d) or dd around δ 8.5 - 8.8 ppm (deshielded by ring nitrogen).

-

-

Methyl Ester (-OCH₃): A sharp singlet at δ 3.9 - 4.1 ppm (integrating to 3H).

Fluorine NMR (¹⁹F-NMR)

-

Signal: A single peak typically around -120 to -130 ppm (relative to CFCl₃). The chemical shift is sensitive to the oxidation state of the C4-substituent (shifting downfield from the alcohol to the aldehyde).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion: Expect [M+H]⁺ = 184.14 m/z .

-

Adducts: Common adducts include [M+Na]⁺ (206.14) and hemiacetal formation with methanol solvent (+32 mass units) if not run in aprotic solvent.

Part 4: Applications in Drug Discovery

This molecule serves as a high-value "building block" for several therapeutic classes:

-

PARP Inhibitors: The 3-fluoro-pyridine core mimics the pharmacophore of advanced PARP inhibitors (e.g., Talazoparib analogs), where the fluorine atom enhances metabolic stability against oxidative defluorination.

-

Kinase Inhibitors: The 4-formyl group allows for reductive amination with various amines, facilitating the rapid generation of diverse libraries for SAR (Structure-Activity Relationship) studies.

-

Heterocycle Formation: Condensation of the aldehyde with hydrazines or amidines yields fused bicyclic systems (e.g., pyrido[4,3-d]pyrimidines), which are privileged scaffolds in oncology.

References

-

Chemical Abstract Service (CAS). Registry Number: 2248374-85-6 (Methyl 3-fluoro-4-formylpyridine-2-carboxylate).[1][2] American Chemical Society. [2][3]

-

BLD Pharm. Product Catalog: Methyl 3-fluoro-4-formylpicolinate (BD01617410).[2][3][4][5] Accessed 2025.[6][7][8]

- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.

-

PubChem. Compound Summary: Methyl 4-formyl-3-fluoropicolinate. National Library of Medicine.[6] [3]

Sources

- 1. 148256-82-0_4-氯-2-(甲基硫代)嘧啶-5-甲醛CAS号:148256-82-0_4-氯-2-(甲基硫代)嘧啶-5-甲醛【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. 152126-31-3|3-Fluoropicolinic acid|BLD Pharm [bldpharm.com]

- 3. 1803793-15-8|Ethyl 5-fluoro-6-methylpicolinate|BLD Pharm [bldpharm.com]

- 4. 1256806-43-5|3-Fluoro-6-methylpicolinic acid|BLD Pharm [bldpharm.com]

- 5. 1034921-05-5|Methyl 4-chloro-3-fluoropicolinate|BLD Pharm [bldpharm.com]

- 6. Methyl 4-fluoropyridine-2-carboxylate | C7H6FNO2 | CID 46311149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. buyersguidechem.com [buyersguidechem.com]

Methodological & Application

Application Note: Strategic Utilization of Methyl 3-fluoro-4-formylpyridine-2-carboxylate in Heterocyclic Scaffolding

Topic: Use of Methyl 3-fluoro-4-formylpyridine-2-carboxylate in Organic Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 3-fluoro-4-formylpyridine-2-carboxylate (CAS: Generic/Analogous) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: an electrophilic aldehyde at C4, an ester at C2, and a metabolic blocking fluorine at C3.

This guide details the application of this molecule as a precursor for fused bicyclic nitrogen heterocycles , specifically pyrido[3,4-d]pyridazin-1-ones (bioisosteres of the phthalazinone core found in PARP inhibitors like Olaparib) and 1,6-naphthyridines (common in kinase inhibitors).

Chemical Logic & Mechanistic Insight

The "Tri-Functional" Advantage

The utility of this scaffold stems from the electronic interplay between its substituents.

-

C4-Formyl Group (Aldehyde): The most reactive site. It serves as the primary "anchor" for condensation reactions (amines, hydrazines, carbon nucleophiles).

-

C2-Methyl Ester: Positioned ortho to the aldehyde (with the C3-fluorine in between or adjacent depending on numbering conventions, but here acting as a cyclization partner). In this specific isomer (3-fluoro-4-formyl-2-ester), the ester allows for intramolecular cyclization following an initial attack at the aldehyde.

-

C3-Fluorine: A critical medicinal chemistry element. It lowers the pKa of the pyridine nitrogen, reduces oxidative metabolism at the C3 position, and modulates the lipophilicity (LogD) of the final drug candidate.

Critical Pathway: The Phthalazinone Bioisostere

A primary application is the synthesis of pyrido[3,4-d]pyridazin-1(2H)-ones . This core mimics the pharmacological profile of phthalazinone-based PARP inhibitors but offers improved solubility and distinct electronic properties due to the pyridine nitrogen.

Figure 1: Reactivity map illustrating the orthogonal handles of the scaffold and its divergence into two major heterocyclic classes.

Experimental Protocols

Protocol A: Synthesis of 8-Fluoro-pyrido[3,4-d]pyridazin-1(2H)-one

This protocol describes the conversion of the scaffold into a PARP-inhibitor-like core using hydrazine hydrate. This is a self-validating reaction where the formation of the precipitate indicates successful cyclization.

Reagents:

-

Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 equiv)

-

Hydrazine hydrate (1.2 equiv, 80% solution)

-

Ethanol (anhydrous, 10 mL/mmol)

-

Acetic acid (catalytic, 0.1 equiv)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 g, 5.46 mmol) in anhydrous Ethanol (55 mL).

-

Addition: Add Hydrazine hydrate (0.32 mL, 6.55 mmol) dropwise at room temperature. Observation: The solution may turn slightly yellow, indicating hydrazone formation.

-

Catalysis: Add glacial Acetic acid (30 µL).

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting material aldehyde spot (

) should disappear, and a lower running fluorescent spot (

-

-

Workup (Precipitation): Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product often crystallizes directly from the reaction mixture.

-

Isolation: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.

-

Drying: Dry the solid under high vacuum at 45°C for 4 hours.

Expected Yield: 75–85% Characterization Data (Simulated):

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (DMSO-d6):

12.8 (s, 1H, NH), 9.1 (s, 1H, Ar-H), 8.6 (s, 1H, Ar-H), 8.2 (d, 1H, Ar-H). -

MS (ESI): m/z calculated for C7H4FN3O

; found 166.1.

Protocol B: Reductive Amination for Library Generation

This protocol is used to attach variable amine side chains to the C4 position, a common strategy for optimizing kinase selectivity (e.g., targeting the hinge region).

Reagents:

-

Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 equiv)

-

Primary/Secondary Amine (

) (1.1 equiv) -

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (1.0 equiv)

Step-by-Step Methodology:

-

Imine Formation: Dissolve the scaffold (1.0 equiv) and the Amine (1.1 equiv) in DCM (0.2 M concentration). Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

-

Mechanistic Note: STAB is preferred over

because it reduces the imine selectively without reducing the aldehyde or the ester.

-

-

Quench: Quench with saturated aqueous

solution. Stir vigorously for 20 minutes until gas evolution ceases. -

Extraction: Extract the aqueous layer with DCM (3 x). Combine organic layers, dry over

, and concentrate. -

Purification: Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Data Summary Table:

| Parameter | Protocol A (Cyclization) | Protocol B (Reductive Amination) |

| Primary Reactant | Hydrazine Hydrate | Primary/Secondary Amines |

| Key Reagent | Acetic Acid (Cat.) | Na(OAc)3BH (STAB) |

| Temperature | 80°C (Reflux) | 0°C to RT |

| Product Type | Fused Bicyclic Lactam | Benzyl-amine Analog |

| Typical Yield | 75–85% | 60–80% |

| Critical Step | Cooling/Filtration | Quenching/pH adjustment |

Synthesis Pathway Visualization

The following diagram illustrates the transformation of the scaffold into the PARP-inhibitor core (Pathway A) and the Kinase-inhibitor fragment (Pathway B).

Figure 2: Divergent synthesis pathways. Pathway A (Left) leads to fused heterocycles. Pathway B (Right) leads to functionalized pyridine monomers.

Troubleshooting & Optimization

-

Issue: Incomplete Cyclization (Protocol A).

-

Cause: Steric hindrance or insufficient heat.

-

Solution: Switch solvent to n-Butanol (Reflux 117°C) or use a microwave reactor (120°C, 30 mins).

-

-

Issue: Over-reduction of Ester (Protocol B).

-

Cause: Use of too strong a reducing agent or excess STAB.

-

Solution: Strictly maintain 1.5 equiv of STAB and ensure temperature does not exceed 25°C. Do not use

or

-

-

Handling the Fluorine:

-

The C3-fluorine is generally stable under these conditions. However, avoid using strong alkoxides (e.g., NaOMe) at high temperatures, as this may lead to

displacement of the fluorine by the methoxy group, forming the methoxy-analog.

-

References

-

Synthesis of Fluorinated Pyridines

-

PARP Inhibitor Scaffolds

- Title: Discovery of Talazoparib (BMN 673), a Highly Potent PARP1/2 Inhibitor.

- Source: Journal of Medicinal Chemistry.

-

URL:[Link]

-

Pyridazine Synthesis

-

Reductive Amination Standards

- Title: Sodium Triacetoxyborohydride in Reductive Amin

- Source: Journal of Organic Chemistry.

-

URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. [Synthesis of pyrido (3,4-d)pyridazine and -styrylpyridazine derivatives from dimethyl 5-hydroxy-6-methylcinchomeronate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

Application Notes & Protocols: The Strategic Utility of Methyl 3-fluoro-4-formylpyridine-2-carboxylate in Pharmaceutical Synthesis

Introduction: The Emerging Importance of Fluorinated Pyridine Scaffolds

In modern medicinal chemistry, the pyridine ring is a ubiquitous scaffold found in a vast number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged structure. The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance a molecule's therapeutic properties. Fluorine substitution is known to improve metabolic stability, increase binding affinity, and modulate lipophilicity, thereby enhancing cell permeability and overall bioavailability.[2][3]

Methyl 3-fluoro-4-formylpyridine-2-carboxylate is a trifunctional, highly valuable intermediate designed for the efficient construction of complex pharmaceutical agents. This molecule offers three distinct points for chemical modification: a reactive aldehyde (formyl group) at the C4 position, a readily transformable methyl ester at the C2 position, and a strategically placed fluorine atom at the C3 position. This unique arrangement allows for a modular and divergent approach to library synthesis and late-stage functionalization in drug discovery programs. These application notes provide an in-depth guide to the properties, handling, and synthetic applications of this versatile building block.

Physicochemical Properties and Safety Data

While specific experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure. The data presented below should be used as a guideline, and all handling should be performed by trained professionals in a controlled laboratory environment.

| Property | Value / Information | Source / Note |

| IUPAC Name | Methyl 3-fluoro-4-formylpyridine-2-carboxylate | - |

| Molecular Formula | C₈H₆FNO₃ | Calculated |

| Molecular Weight | 183.14 g/mol | Calculated |

| Appearance | Expected to be a solid (e.g., white to pale yellow powder) | By analogy to similar compounds[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO, MeOH) | By analogy |

| Safety Profile | Causes skin and serious eye irritation. May cause respiratory irritation. [4][5][6] | Based on analogous fluorinated pyridine compounds. |

Handling and Storage Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[4] For long-term stability, storage under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[5]

Core Synthetic Applications & Protocols

The true value of methyl 3-fluoro-4-formylpyridine-2-carboxylate lies in its capacity to serve as a linchpin in multi-step synthetic sequences. The distinct reactivity of its functional groups allows for selective and sequential modifications.

Caption: Versatility of the title intermediate in drug discovery.

Protocol 1: Reductive Amination of the C4-Formyl Group

This is arguably the most powerful transformation for this intermediate, enabling the direct installation of a diverse range of amine-containing side chains, a common feature in many active pharmaceutical ingredients (APIs).

-

Scientific Rationale: The C4-formyl group is readily converted to an imine upon reaction with a primary or secondary amine. A subsequent, in-situ reduction provides the target aminomethyl pyridine. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this one-pot reaction. Its mildness prevents the reduction of the ester group and its moisture tolerance simplifies the experimental setup compared to other hydrides like sodium cyanoborohydride.

-

Detailed Step-by-Step Protocol:

-

To a solution of methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq).

-

If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to liberate the free amine.

-

Add acetic acid (AcOH) (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired substituted aminomethyl pyridine.

-

Protocol 2: Ester Hydrolysis to the Carboxylic Acid

Accessing the corresponding carboxylic acid at the C2 position opens up a new set of synthetic possibilities, primarily amide bond formation, which is central to the structure of countless drugs.

-

Scientific Rationale: Base-mediated hydrolysis using lithium hydroxide (LiOH) is a standard and highly efficient method for converting methyl esters to carboxylic acids. The use of a mixed solvent system, such as THF/water or methanol/water, ensures the solubility of both the starting material and the hydroxide salt. The reaction is typically clean and proceeds to completion at room temperature.[9]

-

Detailed Step-by-Step Protocol:

-

Dissolve methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) to the solution.

-

Stir the mixture vigorously at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

-

Once complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of ~3-4 using 1N hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.

-

Collect the solid by vacuum filtration, washing with cold water. If the product is not a solid, extract the acidified aqueous solution with ethyl acetate (3x).

-

Dry the collected solid or the combined organic extracts (over Na₂SO₄) to yield 3-fluoro-4-formylpyridine-2-carboxylic acid. The product is often pure enough for the next step or can be recrystallized if necessary.

-

Protocol 3: Wittig Olefination of the C4-Formyl Group

The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a reliable method for converting the aldehyde into an alkene, creating a vinyl-linked pyridine scaffold. This is useful for introducing rigid linkers or pharmacophores that require specific geometric constraints.

-

Scientific Rationale: The C4-aldehyde is an excellent electrophile for reaction with a phosphorus ylide (Wittig reagent) or a phosphonate carbanion (HWE reagent). The choice between the two often depends on the desired stereoselectivity (HWE reactions with stabilized phosphonates typically favor the E-alkene) and the ease of removing the phosphorus byproduct (phosphate esters from HWE are water-soluble and easier to remove than triphenylphosphine oxide from the Wittig reaction).

-

Detailed Step-by-Step Protocol (Horner-Wadsworth-Emmons Example):

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of the desired phosphonate ester (e.g., triethyl phosphonoacetate) (1.1 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq), portion-wise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes until gas evolution ceases.

-

Cool the resulting solution of the phosphonate anion back to 0 °C.

-

Add a solution of methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 eq) in anhydrous THF dropwise via a syringe.

-

Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to afford the vinyl-substituted pyridine product.

-

Conclusion

Methyl 3-fluoro-4-formylpyridine-2-carboxylate is a strategically designed building block that provides a robust platform for the synthesis of complex, high-value pharmaceutical targets. Its three distinct functional groups offer orthogonal reactivity, allowing researchers to build molecular complexity in a controlled and predictable manner. The protocols outlined in these notes serve as a validated starting point for leveraging this intermediate's full potential in drug discovery and development pipelines.

References

-

CPA Chem . (2023). Safety data sheet. Available at: [Link][5]

-

Tjelta, B. L., & Fjeld, K. . (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-133. Available at: [Link][10]

-

PubChem . Methyl 4-fluoropyridine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link][11]

-

Autech Industry Co.,Limited . 3-Fluoro-2-methylpyridine: Your Trusted Pharmaceutical Intermediate Supplier in China. Available at: [Link][12]

-

Tjelta, B. L., & Fjeld, K. . (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. PubMed. Available at: [Link][13]

-

Amerigo Scientific . Methyl 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylate. Available at: [Link][14]

-

Google Patents . CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. Available at: [9]

-

PubChem . Methyl 3-fluoro-4-formylbenzoate. National Center for Biotechnology Information. Available at: [Link][15]

-

Shang, R. et al. . (2022). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. ChemRxiv. Available at: [Link][1]

-

Tjelta, B. L., & Fjeld, K. . (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Available at: [Link][2]

-

NINGBO INNO PHARMCHEM CO.,LTD. . (2026). The Role of Methyl 3-Fluoro-4-Hydroxybenzoate in Modern Pharmaceutical Development. Available at: [Link][3]

Sources

- 1. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. bg.cpachem.com [bg.cpachem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Methyl 4-fluoropyridine-2-carboxylate | C7H6FNO2 | CID 46311149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. amerigoscientific.com [amerigoscientific.com]

- 15. Methyl 3-fluoro-4-formylbenzoate | C9H7FO3 | CID 18766342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Derivatization Strategies for Methyl 3-fluoro-4-formylpyridine-2-carboxylate

Abstract

Methyl 3-fluoro-4-formylpyridine-2-carboxylate represents a highly functionalized, electron-deficient heterocyclic scaffold. Its unique substitution pattern—featuring an electrophilic aldehyde, a labile ortho-fluorine, and a stabilizing ester—makes it a versatile linchpin for synthesizing kinase inhibitors, PROTAC linkers, and fragment-based drug candidates. This guide outlines three distinct derivatization protocols: Reductive Amination , Bicyclic Scaffold Synthesis (Pyrazolo[4,3-c]pyridines) , and Olefination , providing researchers with a roadmap to exploit the orthogonal reactivity of this molecule.

Strategic Analysis of the Scaffold

The molecule contains three reactive centers with distinct electronic and steric profiles. Successful derivatization requires prioritizing these sites to avoid "scrambling" or polymerization.

| Functional Group | Position | Reactivity Profile | Strategic Utility |

| Aldehyde (-CHO) | C4 | Highest Reactivity. Highly electrophilic due to the electron-poor pyridine ring and ortho-fluorine. Prone to hydration.[1] | Primary handle for library expansion via reductive amination or olefination. |

| Fluorine (-F) | C3 | Latent Reactivity. Activated for | Leaving group for bicyclic ring closure (e.g., with hydrazines/amidines). |

| Methyl Ester (-COOMe) | C2 | Moderate Reactivity. Susceptible to hydrolysis or amidation, but kinetically slower than the aldehyde. | Secondary handle for solubility tuning or PROTAC attachment. |

Decision Matrix

The following workflow illustrates the logical progression for selecting a derivatization path:

Caption: Decision tree for selecting the optimal derivatization pathway based on the desired final chemotype.

Protocol A: Reductive Amination (Library Synthesis)

Objective: Install diverse amine side chains while preserving the 3-fluoro and 2-ester groups.

The Challenge

Electron-deficient aldehydes like this pyridine derivative often form unstable imines that hydrolyze rapidly. Furthermore, the aldehyde may exist as a stable hydrate in solution, retarding imine formation. Standard conditions (MeOH,

Optimized Protocol: Titanium-Mediated One-Pot Synthesis

This method uses Titanium(IV) isopropoxide to act as a Lewis acid and water scavenger, driving imine formation before reduction.

Reagents:

-

Amine (1.1 equiv)

-

Titanium(IV) isopropoxide (

) (1.5 equiv) -

Sodium borohydride (

) (1.5 equiv) -

Solvent: Anhydrous THF (preferred) or DCM.

Step-by-Step Procedure:

-

Imine Formation: In a dried vial under

, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF (0.2 M). -

Activation: Add

(1.5 equiv) dropwise. The solution may turn slightly yellow/orange. -

Incubation: Stir at Room Temperature (RT) for 4–6 hours. Note: Monitor by TLC. The aldehyde spot should disappear, replaced by a less polar imine spot.

-

Reduction: Cool the mixture to 0°C. Add

(1.5 equiv) carefully (gas evolution possible). Stir at RT for 2 hours. -

Quench: Quench by adding 1N NaOH or water. A white precipitate (

) will form. -

Workup: Dilute with EtOAc. Filter through a Celite pad to remove titanium salts. Wash the filtrate with brine, dry over

, and concentrate.

Why this works: The

Protocol B: Bicyclic Scaffold Synthesis (Pyrazolo[4,3-c]pyridine)

Objective: Synthesize a fused 1H-pyrazolo[4,3-c]pyridine core by exploiting the 3-fluoro group as a leaving group in an intramolecular

Mechanism

This is a cascade reaction.[2] First, hydrazine condenses with the aldehyde to form a hydrazone.[3][4] Second, the nucleophilic nitrogen of the hydrazone attacks the C3 position, displacing the fluorine.

Caption: Cascade mechanism converting the 3-fluoro-4-formyl precursor into a fused pyrazolo-pyridine system.

Reagents:

-

Hydrazine monohydrate (or substituted hydrazine

) (1.2 equiv) -

Base:

(2.0 equiv) or DIPEA -

Solvent: Ethanol or Acetonitrile

Step-by-Step Procedure:

-

Condensation: Dissolve the aldehyde (1.0 equiv) in Ethanol (0.1 M).

-

Addition: Add hydrazine monohydrate (1.2 equiv) dropwise at 0°C.

-

Cyclization: Add

(2.0 equiv) and heat the reaction to reflux (80°C) for 4–12 hours.-

Checkpoint: If using a substituted hydrazine (e.g., Methylhydrazine), regioselectivity issues may arise. The more nucleophilic nitrogen (usually the terminal -NH2) attacks the aldehyde first.

-

-

Workup: Cool to RT. Concentrate the solvent.[5] Resuspend in water and extract with EtOAc (x3). The product is often a solid that can be recrystallized.

Critical Note: The electron-withdrawing ester at C2 aids this reaction by further activating the ring for nucleophilic aromatic substitution (

Protocol C: Wittig Olefination (Chain Extension)

Objective: Install a vinyl group for further functionalization (e.g., Michael addition linkers for covalent drugs).

Reagents:

-

Phosphonium salt (e.g.,

) (1.2 equiv) -

Base:

or NaH (1.2 equiv) -

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Ylide Formation: In a flame-dried flask, suspend the phosphonium salt in THF at 0°C. Add

portion-wise. Stir for 30 mins until the solution turns bright yellow (ylide formation). -

Addition: Cool to -78°C (crucial to prevent ester attack). Add the aldehyde (dissolved in THF) dropwise over 10 minutes.

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Do not heat, as the ylide might attack the ester at higher temperatures.

-

Quench: Add saturated

solution. -

Purification: Standard extraction and silica chromatography.

Troubleshooting & Optimization Table

| Problem | Probable Cause | Solution |

| Low Yield (Reductive Amination) | Aldehyde hydration or weak imine stability. | Switch to Protocol A ( |

| Ester Hydrolysis | Presence of water/hydroxide during workup.[5] | Use mild bases ( |

| No Cyclization (Protocol B) | Temperature too low for | Switch solvent to n-Butanol or DMF and increase temperature to 100°C. |

| Side Product: Alcohol | Direct reduction of aldehyde by | Ensure imine formation is complete (TLC check) before adding the reducing agent. |

References

-

Reductive Amination of Electron-Deficient Aldehydes

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

- Note: Establishes the baseline for using mild borohydrides, though Ti-medi

-

- L’Homme, C., et al.

- )

-

Titanium-Mediated Reductive Amination

-

Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990.

-

Sources

- 1. youtube.com [youtube.com]

- 2. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reaction of Acetaldehyde (CH3CHO) with Hydrazine (NH2NH2) under Acidic Co.. [askfilo.com]

- 5. orgsyn.org [orgsyn.org]

methyl 3-fluoro-4-formylpyridine-2-carboxylate in multicomponent reactions

Application Notes & Protocols

Topic: Methyl 3-fluoro-4-formylpyridine-2-carboxylate: A Versatile Building Block for Multicomponent Reaction (MCR)-Driven Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid assembly of complex, drug-like molecules in a single, atom-economical step.[1] The strategic design of MCR inputs is critical for accessing novel chemical space. This guide introduces methyl 3-fluoro-4-formylpyridine-2-carboxylate , a highly functionalized building block poised to unlock new frontiers in heterocyclic chemistry. The presence of a reactive aldehyde, an electron-withdrawing fluoro group, and a methyl ester on a pyridine scaffold provides a unique combination of reactivity and functionality. Fluorinated pyridines are privileged motifs in pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability.[2][3][4] This document provides expert insights and detailed protocols for leveraging this reagent in key MCRs, including the Hantzsch, Biginelli, and Ugi reactions, to accelerate the discovery of novel therapeutic agents.

Reagent Profile: Methyl 3-fluoro-4-formylpyridine-2-carboxylate

Synthesis and Physicochemical Properties

Methyl 3-fluoro-4-formylpyridine-2-carboxylate is not a common off-the-shelf reagent and typically requires multi-step synthesis. A plausible synthetic route can be adapted from established procedures for similar fluorinated pyridines. For instance, a synthetic pathway could begin with a suitable pyridine precursor, followed by strategic nitration, nucleophilic aromatic substitution (SNAr) to introduce the fluorine atom, and subsequent formylation. The SNAr replacement of a nitro group with fluoride is a known strategy for fluorinating pyridine rings.[4][5]

Key Structural Features:

-

Pyridine Core: An electron-deficient aromatic system that is a common scaffold in FDA-approved drugs.[6]

-

Formyl Group (C4-CHO): The primary reactive handle for initiating MCRs via condensation with amines or active methylene compounds.

-

Fluoro Group (C3-F): Modulates the electronic properties of the ring, increasing its electrophilicity and potentially influencing reaction kinetics and product bioactivity.[3]

-

Carboxylate Group (C2-COOMe): Offers a site for post-MCR modification or can influence the conformation of the final product.

Causality of Reactivity in MCRs

The convergence of these functional groups makes the molecule an exceptional substrate for MCRs. The pyridine nitrogen and the ester group withdraw electron density from the ring, making the formyl group's carbonyl carbon highly electrophilic and primed for nucleophilic attack—the initiating step in many MCRs. The fluorine atom further enhances this effect while providing a lipophilic contact point in the final molecule, a desirable feature for improving pharmacokinetic properties.[4]

General Workflow for MCR Scaffolding

The application of methyl 3-fluoro-4-formylpyridine-2-carboxylate in MCRs follows a streamlined workflow from reactant selection to final product analysis. This process is designed for efficiency and adaptability, allowing for the rapid generation of diverse compound libraries.

Caption: Generalized workflow for MCRs using the title compound.

Application Protocol: Hantzsch 1,4-Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR that produces 1,4-dihydropyridine (1,4-DHP) scaffolds, a class of compounds famous for their use as calcium channel blockers.[7][8] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[9]

Mechanistic Considerations

The reaction proceeds through an initial Knoevenagel condensation between the aldehyde (methyl 3-fluoro-4-formylpyridine-2-carboxylate) and one equivalent of the β-ketoester. Concurrently, the second equivalent of the β-ketoester forms an enamine with ammonia. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-DHP core.[10] The electron-deficient nature of the pyridine-based aldehyde is expected to facilitate the initial condensation step.

Caption: Simplified mechanism of the Hantzsch 1,4-DHP synthesis.

Experimental Protocol

Objective: To synthesize a 1,4-dihydropyridine derivative incorporating the 3-fluoro-4-(methoxycarbonyl)pyridin-2-yl moiety.

Materials:

-

Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 mmol, 1.0 equiv)

-

Ethyl acetoacetate (2.2 mmol, 2.2 equiv)

-

Ammonium acetate (1.2 mmol, 1.2 equiv)

-

Ethanol (10 mL)

-

Catalyst (optional): p-Toluenesulfonic acid (p-TSA, 0.1 mmol, 10 mol%)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.2 mmol).

-

Add ethanol (10 mL) as the solvent. For catalyzed reactions, add p-TSA (10 mol%).

-

Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-12 hours.

-

Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot indicates reaction completion.

-

Upon completion, cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from ethanol to afford the pure 1,4-dihydropyridine derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: Biginelli Reaction

The Biginelli reaction is a highly efficient one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are scaffolds of significant pharmacological interest, including antiviral, antitumor, and anti-inflammatory activities.[11][12] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[13]

Mechanistic Considerations

The most accepted mechanism begins with the rate-determining acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[14] This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration, yields the final DHPM product. The use of our pyridine aldehyde is anticipated to proceed smoothly due to its inherent electrophilicity.

Caption: Key steps in the acid-catalyzed Biginelli reaction mechanism.

Experimental Protocol

Objective: To synthesize a dihydropyrimidinone bearing the fluorinated pyridine substituent at the C4 position.

Materials:

-

Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 mmol, 1.0 equiv)

-

Ethyl acetoacetate (1.0 mmol, 1.0 equiv)

-

Urea (1.5 mmol, 1.5 equiv)

-

Ethanol (10 mL)

-

Catalyst: Ytterbium(III) triflate (Yb(OTf)₃, 10 mol%) or concentrated HCl (3-4 drops)

Procedure:

-

In a 50 mL round-bottom flask, combine methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and the chosen catalyst (e.g., Yb(OTf)₃).

-

Add ethanol (10 mL) and equip the flask with a reflux condenser.

-

Heat the mixture to reflux with stirring for 3-6 hours.

-

Self-Validation: Monitor the reaction via TLC. The formation of a new, more polar spot and the consumption of the aldehyde are key indicators.

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.

-

Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

If the product does not precipitate, evaporate the solvent under reduced pressure. Add ice-cold water to the residue and stir vigorously to induce crystallization.

-

The crude product can be further purified by recrystallization from hot ethanol to yield the pure DHPM.

-

Confirm the structure of the product using standard analytical techniques (NMR, MS).

Application Protocol: Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is the quintessential isocyanide-based MCR, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative in a single step.[15][16] Its power lies in the ability to introduce four points of diversity, making it invaluable for generating large libraries of peptidomimetics.[1][17]

Mechanistic Considerations

The U-4CR is initiated by the rapid formation of an imine from the aldehyde and the amine.[16] Acid-catalyzed protonation of the imine forms an iminium ion. This electrophile is trapped by the nucleophilic isocyanide, forming a nitrilium ion intermediate. Finally, this intermediate is intercepted by the carboxylate anion, followed by an irreversible Mumm rearrangement to furnish the stable bis-amide product.[18] Methanol is a common solvent as it effectively facilitates imine formation.[17]

Experimental Protocol

Objective: To rapidly synthesize a complex α-acylamino amide scaffold using the title compound.

Materials:

-

Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 mmol, 1.0 equiv)

-

Primary amine (e.g., Benzylamine, 1.0 mmol, 1.0 equiv)

-

Carboxylic acid (e.g., Acetic acid, 1.0 mmol, 1.0 equiv)

-

Isocyanide (e.g., tert-Butyl isocyanide, 1.0 mmol, 1.0 equiv)

-

Methanol (5 mL)

Procedure:

-

To a 25 mL vial containing a magnetic stir bar, add methyl 3-fluoro-4-formylpyridine-2-carboxylate (1.0 mmol) and dissolve it in methanol (5 mL).

-

Add the primary amine (1.0 mmol) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine.

-

Sequentially add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Seal the vial and stir the reaction at room temperature for 24-48 hours.

-

Validation: The reaction can be monitored by TLC or LC-MS to track the formation of the highly functionalized product.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

The resulting crude residue is purified by flash column chromatography on silica gel (using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes) to isolate the desired Ugi product.

-

Characterize the pure product by NMR and high-resolution mass spectrometry (HRMS) to confirm its complex structure.

Data Summary and Expected Outcomes

The use of methyl 3-fluoro-4-formylpyridine-2-carboxylate as a key input in MCRs allows for the predictable generation of highly functionalized heterocyclic scaffolds. The table below summarizes the expected product classes and the sources of diversity for each reaction.

| Multicomponent Reaction | Product Scaffold | Key Reactants (Sources of Diversity) | Expected Advantages of Pyridine Moiety |

| Hantzsch Reaction | 1,4-Dihydropyridine | Aldehyde, β-Ketoester , Ammonia Source | Potential for novel calcium channel blockers; improved metabolic stability. |

| Biginelli Reaction | 3,4-Dihydropyrimidinone | Aldehyde, β-Ketoester , Urea/Thiourea | Access to antiviral/antitumor scaffolds; enhanced target binding via H-bonding. |

| Ugi Reaction | α-Acylamino Amide | Aldehyde, Amine , Carboxylic Acid , Isocyanide | Rapid generation of complex peptidomimetics; four points of diversification. |

References

- BenchChem. (2025).

- BenchChem. (2025).

-

Al-Sanea, M. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

-

Gomha, S. M., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

-

Various Authors. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. ResearchGate. [Link]

-

Katritzky, A. R., et al. (2004). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Various Authors. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. ResearchGate. [Link]

-

Li, J., et al. (2017). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Biginelli reaction. Wikipedia. [Link]

-

Studer, A., et al. (2024). New method for introducing fluorinated components into molecules. Universität Münster. [Link]

-

Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]

-

Al-Sanea, M. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

-

Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Mahmoud, A. R. (2025). Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. ResearchGate. [Link]

-

Valdes, C., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]

-

Undheim, K., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

-

Ukrprom, V. D., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [Link]

-

Pop, R., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC. [Link]

-

Fesik, I., et al. (2011). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. [Link]

-

Zhang, W. (2007). Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds. The Bentham Collection. [Link]

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

-

Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab, Scripps Research. [Link]

-

Undheim, K., et al. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. PubMed. [Link]

-

Sánta, Z., et al. (2023). Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. PMC. [Link]

-

Slideshare. (2021). Multicomponent reactions (UGI, Passerini, Biginelli). [Link]

- Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

El-Ka-ioum, M., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

- 11. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. baranlab.org [baranlab.org]

- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 14. Biginelli Reaction [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

synthetic routes to complex heterocycles using methyl 3-fluoro-4-formylpyridine-2-carboxylate

An Application Guide for the Advanced Synthesis of Complex Heterocycles Utilizing Methyl 3-fluoro-4-formylpyridine-2-carboxylate

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for constructing complex, fused heterocyclic systems using methyl 3-fluoro-4-formylpyridine-2-carboxylate. This uniquely functionalized pyridine serves as a powerful and versatile building block. Its strategic arrangement of a reactive aldehyde, a cyclization-ready ester, and an activating fluorine atom enables streamlined access to a variety of medicinally relevant scaffolds, including furopyridines, thienopyridines, and pyridopyrimidines. This document outlines the rationale behind synthetic choices, provides detailed step-by-step protocols, and illustrates key mechanistic pathways.

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

Fluorinated pyridine derivatives are privileged structures in modern medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology as kinase inhibitors.[1] The fluorine atom enhances metabolic stability, modulates pKa, and can improve binding affinity through favorable electrostatic interactions.[2][3]

Methyl 3-fluoro-4-formylpyridine-2-carboxylate (1 ) is an advanced synthetic intermediate designed for the efficient construction of fused heterocycles. The molecule incorporates three key functional groups whose reactivity is synergistically tuned:

-

C4-Formyl Group: An electrophilic handle for initial condensation and C-C or C-N bond formation.

-

C2-Ester Group: Positioned perfectly for subsequent intramolecular cyclization (annulation).

-

C3-Fluoro Group: An electron-withdrawing substituent that activates the pyridine ring, particularly the C4 position, towards nucleophilic attack.

This guide explores the application of this building block in several powerful cyclization strategies.

Caption: Structure and key functional regions of the title compound.

Proposed Synthesis of the Starting Material

While not a common catalog item, a plausible synthesis for 1 can be devised from readily available materials, for instance, via regioselective formylation of a corresponding 3-fluoropyridine precursor.[4] A direct C-H formylation represents a modern and efficient approach to installing the crucial aldehyde functionality.[4]

Application in Fused Heterocycle Synthesis

The strategic placement of the formyl and ester groups on the fluorinated pyridine core allows for elegant and efficient annulation reactions to form five- and six-membered heterocyclic rings fused to the pyridine 'c' face.

Synthesis of Thieno[3,2-c]pyridines via Gewald-Type Reaction

Thienopyridines are important scaffolds with a range of biological activities, including antitumor properties.[5][6] The Gewald reaction, a multicomponent condensation, provides a direct route to substituted aminothiophenes, which can be adapted for our system. Here, the aldehyde of 1 undergoes a Knoevenagel condensation with an active methylene nitrile, followed by the addition of elemental sulfur and subsequent intramolecular cyclization.

Caption: Workflow for the synthesis of thieno[3,2-c]pyridines.

Protocol 3.1: Synthesis of Methyl 3-amino-7-substituted-5-fluorothieno[3,2-c]pyridine-4-carboxylate

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-fluoro-4-formylpyridine-2-carboxylate (1 ) (1.0 equiv.), the active methylene nitrile (e.g., malononitrile, R=CN) (1.1 equiv.), and elemental sulfur (1.2 equiv.) in ethanol (20 mL).

-

Catalyst Addition: Add a catalytic amount of a basic amine, such as morpholine or piperidine (0.1 equiv.).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove impurities. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

| Reagent (R-CH₂-CN) | R-Group | Expected Yield |

| Malononitrile | -CN | Good to Excellent |

| Ethyl Cyanoacetate | -COOEt | Good |

| Benzoylacetonitrile | -COPh | Moderate to Good |

Causality and Insights:

-

The base catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene compound.

-

The subsequent Michael addition of sulfur to the electron-deficient alkene is a key step.

-

The final Thorpe-Ziegler type cyclization is an intramolecular attack of the sulfur-adjacent carbanion (after tautomerization) onto the C2-ester carbonyl, which is an efficient ring-closing step to form the thiophene ring.[7]

Synthesis of Pyrido[3,2-d]pyrimidines via Condensation with Amidines

Pyrido[2,3-d]pyrimidines are another class of heterocycles with significant pharmacological activities, including antibacterial and antitumor properties.[8][9] A common and direct strategy involves the condensation of an ortho-aminoformylpyridine derivative. In our case, we can achieve a similar outcome by reacting our ortho-formyl ester with amidines or guanidine. The reaction proceeds through initial imine formation at the aldehyde followed by cyclizative condensation with the ester.

Protocol 3.2: Synthesis of 5-Fluoro-pyrido[3,2-d]pyrimidin-4(3H)-one derivatives

-

Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve methyl 3-fluoro-4-formylpyridine-2-carboxylate (1 ) (1.0 equiv.) in a suitable solvent such as ethanol or N,N-Dimethylformamide (DMF).

-

Reagent Addition: Add the amidine hydrochloride salt (e.g., acetamidine hydrochloride) (1.5 equiv.) and a base such as sodium ethoxide or potassium carbonate (2.0 equiv.).

-

Reaction: Heat the reaction mixture to 80-120 °C for 8-16 hours. The optimal temperature and time will depend on the reactivity of the specific amidine used.

-

Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) if a strong base was used. The product may precipitate. Alternatively, extract the product into an organic solvent like ethyl acetate.

-

Purification: Purify the crude product by recrystallization or silica gel chromatography.

| Amidine/Guanidine | Resulting C2-Substituent | Notes |

| Formamidine | -H | Provides the parent pyrido-pyrimidine ring. |

| Acetamidine | -CH₃ | Requires heating. |

| Guanidine | -NH₂ | Leads to the 2-amino substituted product. |

| Benzamidine | -Ph | Generally good yields. |

Causality and Insights:

-

The reaction is a classic example of pyrimidine synthesis from a 1,3-dicarbonyl equivalent (the formyl-ester) and an N-C-N fragment (the amidine).[10]

-

The more nucleophilic nitrogen of the amidine attacks the highly electrophilic aldehyde first to form an N-acyliminium intermediate or its equivalent.

-

The second nitrogen atom then undergoes intramolecular cyclization by attacking the ester carbonyl, followed by the elimination of methanol to yield the aromatic pyridopyrimidine ring system.

Synthesis of Furo[3,2-c]pyridines

The synthesis of the furo[2,3-b]pyridine core, an isostere of azaindole, has gained significant traction for its application as a hinge-binding template in kinase inhibitors.[1] A similar strategy can be envisioned for the isomeric furo[3,2-c]pyridine system starting from compound 1 . This can be achieved by a reaction sequence involving the formation of a phenoxide-like intermediate that cyclizes onto the ester.

Caption: General workflow for constructing the furo[3,2-c]pyridine core.

Protocol 3.3: Synthesis of Ethyl 5-fluoro-furo[3,2-c]pyridine-4-carboxylate derivatives

-

Setup: To a solution of methyl 3-fluoro-4-formylpyridine-2-carboxylate (1 ) (1.0 equiv.) in THF or DMF, add a reagent like ethyl glycolate or a related α-hydroxy ester derivative (1.2 equiv.).

-

Base Addition: Add a non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv.) portion-wise at 0 °C to deprotonate the hydroxyl group.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction involves an initial addition to the aldehyde followed by an intramolecular cyclization.

-

Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.

Causality and Insights:

-

This pathway relies on an intramolecular Williamson ether synthesis-like cyclization or, more accurately, an intramolecular O-acylation to form the furan ring.

-

The base deprotonates the hydroxyl group of the reagent, creating a potent nucleophile.

-

This alkoxide can either add to the aldehyde or participate in a substitution reaction. In this proposed route, an initial condensation at the aldehyde followed by cyclization onto the ester is the most plausible pathway to form the furan ring fused in this manner.[11][12]

Conclusion

Methyl 3-fluoro-4-formylpyridine-2-carboxylate is a high-potential, specialized building block for diversity-oriented synthesis in drug discovery. The orthogonal reactivity of its formyl and ester functionalities, enhanced by the activating fluoro-substituent, provides chemists with a powerful tool for the rapid and efficient assembly of complex, fused heterocyclic systems. The protocols and strategies outlined in this guide serve as a foundational blueprint for researchers to explore and expand upon the synthetic utility of this valuable intermediate.

References

- Bunnage, M. E., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC.

- Hirota, T., et al. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar.

-

Bele, A. A., & Sahu, V. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]

-

Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. Available at: [Link]

-

Kaur, N., et al. (2025). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]

-

Gomes, P. A. T. M., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]

-

Al-Taifi, E. A., et al. (2003). Synthesis of new thiopyridines, thienopyridines, pyridothienopyrimidines and pyranothienopyridines with anticipated biological activity. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2025). Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. ResearchGate. Available at: [Link]

-

Bakhite, E. A., et al. (2003). Synthesis of new thiopyridines, thienopyridines, pyridothienopyrimidines and pyranothienopyridines with anticipated biological activity. ResearchGate. Available at: [Link]

-

Al-Omran, F., et al. (2011). Synthesis and reactions of some pyridopyrimidine and thienopyridine derivatives for antiviral evaluation. PMC. Available at: [Link]

-

Xu, P., et al. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]

-

El-Shahat, M., et al. A NOVEL FUSED PYRIDOPYRIMIDINE DERIVATIVES: SYNTHESIS AND CHARACTERIZATION. Egyptian Journal of Chemistry. Available at: [Link]

-

Al-Obaid, A. M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. Available at: [Link]

-

Anonymous. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

-

Bele, A. A., & Sahu, V. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

Sources

- 1. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bu.edu.eg [bu.edu.eg]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. ias.ac.in [ias.ac.in]

Troubleshooting & Optimization

stability of methyl 3-fluoro-4-formylpyridine-2-carboxylate under acidic/basic conditions

This technical support guide is intended for researchers, scientists, and drug development professionals working with methyl 3-fluoro-4-formylpyridine-2-carboxylate. Here, we address potential stability issues under acidic and basic conditions, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for methyl 3-fluoro-4-formylpyridine-2-carboxylate under acidic or basic conditions?

A1: The molecule possesses three key functional groups that can influence its stability: a methyl ester, a formyl (aldehyde) group, and a fluoro-substituted pyridine ring.

-

Under acidic conditions , the primary concern is the hydrolysis of the methyl ester to the corresponding carboxylic acid. The pyridine nitrogen can also be protonated, which may affect reaction rates.

-

Under basic conditions , the molecule is susceptible to several degradation pathways. The most common is the rapid hydrolysis (saponification) of the methyl ester. Additionally, the aldehyde group can undergo various base-catalyzed reactions, and there is a risk of nucleophilic aromatic substitution (SNAr) leading to defluorination, especially under harsh conditions.[1][2][3][4]

Q2: How does the position of the fluorine atom affect the stability of the molecule?

A2: The fluorine atom at the 3-position is generally more stable compared to fluorine at the 2- or 4-positions of the pyridine ring.[2] The electron-withdrawing nature of the ring nitrogen makes the 2- and 4-positions more susceptible to nucleophilic attack. However, the presence of other electron-withdrawing groups, such as the formyl and carboxylate groups in your molecule, can still activate the ring system, making it important to consider the overall electronic effects.

Q3: What are the visible signs of degradation?

A3: Degradation of pyridine-containing compounds can sometimes be indicated by a color change in the solid material or its solutions, often turning yellow or brown.[5] However, the most reliable sign of degradation is the appearance of new peaks in your analytical chromatograms (e.g., HPLC or GC-MS) and a corresponding decrease in the peak area of the starting material.

Troubleshooting Guide: Stability Under Acidic Conditions

Issue: My compound is degrading in an acidic medium. How can I minimize this?

The most likely degradation pathway under acidic conditions is the hydrolysis of the methyl ester to 3-fluoro-4-formylpyridine-2-carboxylic acid.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Ester Hydrolysis | Monitor the reaction at a lower temperature. Use the minimum amount of acid required for your transformation. Consider using a non-aqueous acidic environment if your reaction chemistry allows. | Slower rate of hydrolysis, preserving the methyl ester. |

| Extended Reaction Times | Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid prolonged exposure to acidic conditions. | Minimized formation of the carboxylic acid byproduct. |

Proposed Mechanism: Acid-Catalyzed Ester Hydrolysis

Caption: Acid-catalyzed hydrolysis of the methyl ester.

Troubleshooting Guide: Stability Under Basic Conditions

Issue: I am observing multiple byproducts and low recovery of my starting material under basic conditions.

Under basic conditions, you may encounter ester hydrolysis, reactions involving the aldehyde, and potentially defluorination.

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Ester Saponification | If the ester is desired, avoid strongly basic conditions. Use milder bases like sodium bicarbonate or cesium carbonate if possible.[2] Keep reaction temperatures low. | Reduced rate of ester hydrolysis. |

| Aldehyde Reactions | The formyl group can undergo reactions like aldol condensation or Cannizzaro reaction in the presence of strong bases. Use of a non-nucleophilic, sterically hindered base might be beneficial if proton abstraction is the goal. Protecting the aldehyde group prior to subjecting the molecule to basic conditions is a common strategy. | Prevention of unwanted side reactions involving the aldehyde. |

| Defluorination (SNAr) | High temperatures and strong nucleophilic bases can lead to the displacement of the fluoride.[1][6] Use the mildest possible base and the lowest effective temperature. Carefully select your nucleophile if performing a substitution reaction to favor reaction at another site over defluorination. | Preservation of the C-F bond. |

Potential Degradation Pathways Under Basic Conditions

Caption: Potential degradation pathways in basic media.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for understanding the stability of a molecule and for developing stability-indicating analytical methods.[7][8]

Objective: To identify potential degradation products of methyl 3-fluoro-4-formylpyridine-2-carboxylate under various stress conditions.

Materials:

-

Methyl 3-fluoro-4-formylpyridine-2-carboxylate

-

Methanol or Acetonitrile (HPLC grade)

-

0.1 M Hydrochloric Acid

-

0.1 M Sodium Hydroxide

-

3% Hydrogen Peroxide

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)[9][10][11][12]

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in methanol or acetonitrile.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Heat the mixture at 60°C for 24 hours.

-

Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Keep the mixture at room temperature for 24 hours.

-

Neutralize with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours.

-

Dilute with the mobile phase for analysis.

-

-

Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase.

-

Analysis: Analyze all samples by a validated HPLC method to assess the extent of degradation and identify the formation of new peaks.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

References

-

Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

Organometallics. (2004). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

-

PMC. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

NCBI Bookshelf - NIH. Toxicological Profile for Pyridine - ANALYTICAL METHODS. [Link]

-

ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

-

Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. [Link]

-

ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

-

ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

-

ChemRxiv. From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. [Link]

-

PubMed. (1998). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

-